RO-3306 is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1), a serine/threonine kinase that plays a critical role in cell cycle regulation, specifically in the transition from the G2 phase to the M phase (mitosis). [] RO-3306 acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of CDK1, preventing the enzyme from phosphorylating its substrates and thereby halting cell cycle progression. [, , , ] This specific inhibition of CDK1 makes RO-3306 a valuable tool in various scientific research areas, including cell cycle regulation, cancer biology, and drug discovery.
RO-3306 was first identified in a study aimed at understanding the role of CDK1 in cell cycle regulation. It is derived from a class of compounds known as quinazolines and thiazoles, which are recognized for their ability to inhibit kinase activity . The compound has been extensively studied for its implications in cancer therapy due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines .
The synthesis of RO-3306 involves several chemical reactions typical of small molecule drug development. While specific synthetic routes are proprietary, it generally includes the formation of key intermediates through standard organic synthesis techniques such as condensation reactions and cyclization processes. The final product is typically purified using techniques like chromatography to ensure high purity levels, often exceeding 98% .
RO-3306 has a molecular formula of C18H13N3OS2 and a molecular weight of approximately 351.45 g/mol. Its structure features a thiazole ring fused with a quinazoline moiety, contributing to its biological activity as a CDK1 inhibitor. The structural representation includes functional groups that enhance its binding affinity to the ATP-binding site of CDK1 .
The interactions of RO-3306 with CDK1 can be analyzed through various biochemical assays that measure its inhibitory effects on kinase activity. For example, it has been shown to block the phosphorylation of retinoblastoma protein (pRB), which is critical for cell cycle progression. Additionally, RO-3306 has been tested in combination with other compounds to evaluate synergistic effects on apoptosis induction in cancer cells .
RO-3306 exerts its effects primarily by inhibiting CDK1 activity, leading to G2/M phase arrest in the cell cycle. This inhibition prevents cells from entering mitosis, thereby reducing proliferation and promoting apoptosis. The compound also influences downstream signaling pathways, such as enhancing p53-mediated apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and survivin . Its ability to improve homology-directed repair mechanisms has also been noted, indicating potential applications beyond cancer therapy .
RO-3306 is characterized by its solubility profile, being soluble in dimethyl sulfoxide (DMSO) at concentrations up to 20 mM with gentle warming. Its stability under physiological conditions makes it suitable for in vitro studies involving human cancer cell lines such as HeLa and HCT116 . The compound should be stored at +4°C to maintain its integrity.
RO-3306 has significant applications in scientific research, particularly in cancer biology. It is utilized for:
Additionally, recent studies have explored its antiviral potential against influenza virus infections, indicating a broader scope for this compound beyond oncology .
The quest for CDK inhibitors began in the 1990s with flavopiridol, a pan-CDK inhibitor targeting CDK1, CDK2, CDK4, and CDK9 with minimal selectivity [9]. Despite advancing to clinical trials, flavopiridol exhibited dose-limiting toxicities and limited efficacy, underscoring the need for isoform-specific agents. Rational drug design efforts subsequently focused on exploiting subtle structural differences in the ATP-binding pockets of individual CDKs. Through screening and optimization of thiazolinone analogs, Vassilev et al. (2006) identified RO-3306 as a potent ATP-competitive inhibitor exhibiting >10-fold selectivity for CDK1 over CDK2 and >50-fold over CDK4 [3] [6]. This selectivity profile represented a paradigm shift, enabling:
Table 2: Evolution of Key CDK1 Inhibitors in Preclinical Research
Compound | Selectivity Profile | Key Limitations | Advantages of RO-3306 |
---|---|---|---|
Flavopiridol | CDK1,2,4,9 (pan-inhibitor) | Hematologic toxicity, fatigue | >50-fold selectivity vs CDK4/6 |
Roscovitine | CDK1,2,5,7,9 | Nephrotoxicity, low bioavailability | 10-fold higher potency for CDK1 |
Purvalanol A | CDK1,2,5 | Poor pharmacokinetics | Reversible binding, minimal off-target kinase activity |
Ro-3306 (chemical name: 5-(6-Quinolinylmethylene)-2-[(2-thienylmethyl)amino]-4(5H)-thiazolone; CAS: 872573-93-8) belongs to the quinolinyl thiazolinone class of heterocyclic compounds. Its molecular architecture (C₁₈H₁₃N₃OS₂; MW: 351.45 g/mol) features three critical pharmacophores [4] [6] [8]:
Structural modeling based on CDK2 homology (86% ATP-pocket similarity) reveals that RO-3306 exploits a hydrophobic cleft near the gatekeeper residue (CDK1-Phe80 vs CDK2-Phe80), accounting for its preference over CDK2 [3] [6]. Crystallographic analyses confirm that the Z-isomer configuration optimizes binding geometry, with the quinolinyl group occupying a region less accessible in CDK4/6 due to steric hindrance from larger residues [6] [8]. This precise molecular fit underpins its biochemical selectivity profile.
Ro-3306 demonstrates nanomolar affinity for CDK1 complexes, with distinct inhibitory constants (Kᵢ) against its primary targets [3] [6] [8]:
The compound exhibits significantly weaker inhibition of related kinases:
Table 3: Kinase Selectivity Profile of Ro-3306
Kinase Complex | Kᵢ (nM) | Selectivity Ratio vs CDK1/B1 | Cellular Function |
---|---|---|---|
CDK1/Cyclin B1 | 35 | 1x | Mitotic entry |
CDK1/Cyclin A | 110 | 3.1x | S/G2 transition |
CDK2/Cyclin E | 340 | 9.7x | G1/S transition |
CDK4/Cyclin D1 | >2000 | >57x | G1 progression |
Aurora B | 815 | 23x | Chromosome segregation |
CDK5/p25 | 2480 | 71x | Neuronal function |
Interactive Feature: Hover to view impact of off-target inhibition at >1μM concentrations
Mechanism of Action:
In cancer models, prolonged exposure (>24–48 hours) triggers selective apoptosis in tumor cells (e.g., HCT116, HeLa) while sparing non-transformed epithelial cells under standardized culture conditions—a differential effect attributed to dysregulated G1/S checkpoints in malignancies [1] [3]. Recent applications extend beyond oncology, including enhancement of homology-directed repair (HDR) in hematopoietic stem cell gene editing [5].
Conclusion: Research Impact and Therapeutic HorizonsRo-3306 remains an indispensable tool for mitotic biology research due to its unmatched selectivity and reversible mechanism. Its ability to synchronize cells at the G2/M border has illuminated critical functions of CDK1 in preventing re-replication, regulating origin licensing, and timing cytokinesis [3] [9]. In translational contexts, RO-3306-based combinations with DNA-damaging agents or MDM2 antagonists exemplify rational approaches to exploit cell cycle vulnerabilities in tumors [1] [2]. Emerging applications in gene editing further underscore its versatility beyond oncology. As structural refinements continue, next-generation analogs may yield enhanced pharmacokinetic properties suitable for in vivo therapeutic applications.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7